molecular formula C10H11ClN2O4S B8039401 (propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate

(propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate

Cat. No.: B8039401
M. Wt: 290.72 g/mol
InChI Key: YUQPZCXYDWLBTQ-UHFFFAOYSA-N
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Description

(Propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a sulfonylcarbamate group and a chlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate typically involves the reaction of isopropylideneamine with N-(4-chlorophenyl)sulfonylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various sulfonyl and sulfide derivatives, as well as substituted chlorophenyl compounds.

Scientific Research Applications

(Propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)sulfonylcarbamate: Lacks the isopropylideneamine group.

    Propan-2-ylideneamino sulfonylcarbamate: Lacks the chlorophenyl group.

Uniqueness

(Propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate is unique due to the presence of both the isopropylideneamine and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

(propan-2-ylideneamino) N-(4-chlorophenyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c1-7(2)12-17-10(14)13-18(15,16)9-5-3-8(11)4-6-9/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQPZCXYDWLBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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